![molecular formula C10H8N2O2 B12437426 [3,3'-Bipyridine]-4,4'-diol CAS No. 27353-34-0](/img/structure/B12437426.png)
[3,3'-Bipyridine]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[3,3’-bipyridine]-4,4’-dione is a heterocyclic compound consisting of two pyridine rings connected by a single bond at the 3 and 3’ positions, with carbonyl groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-bipyridine]-4,4’-dione typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods: Industrial production of 1H,1’H-[3,3’-bipyridine]-4,4’-dione often employs large-scale coupling reactions under optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[3,3’-bipyridine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
1H,1’H-[3,3’-bipyridine]-4,4’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a DNA intercalator and its interactions with proteins.
Medicine: Research is ongoing into its potential anticancer properties and its use in drug delivery systems.
Industry: The compound is used in the development of materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1H,1’H-[3,3’-bipyridine]-4,4’-dione involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA and proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
1H,1’H-[3,3’-bipyridine]-4,4’-dione is unique among bipyridine derivatives due to its specific substitution pattern and the presence of carbonyl groups. Similar compounds include:
Properties
CAS No. |
27353-34-0 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14) |
InChI Key |
CYUVDMSKOCUYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)C2=CNC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


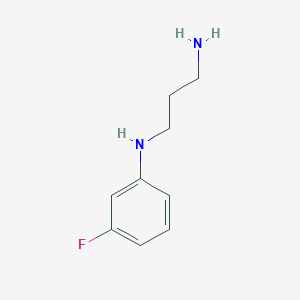
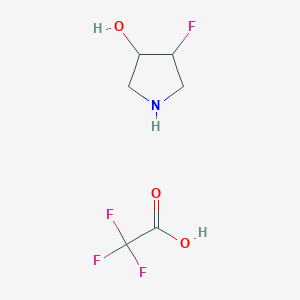
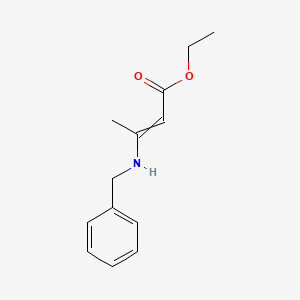
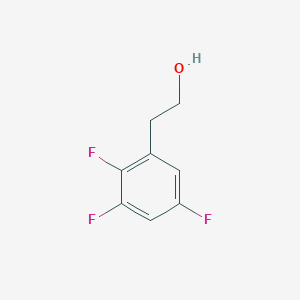
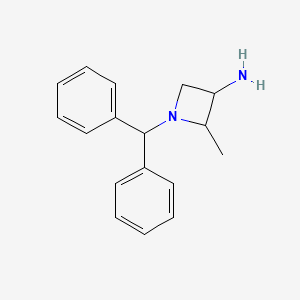
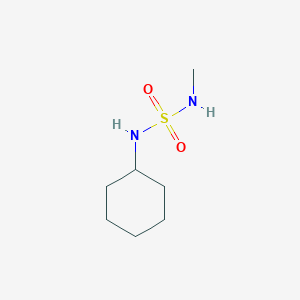
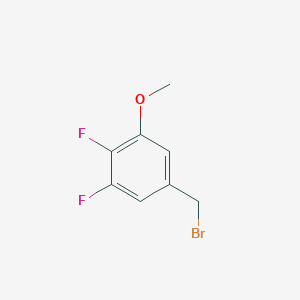
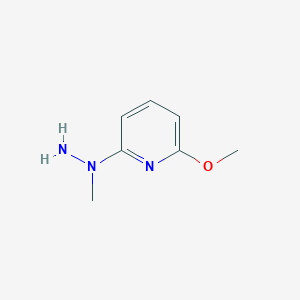
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
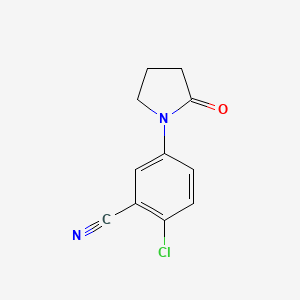
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
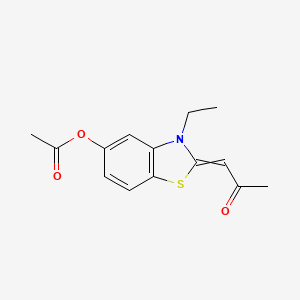
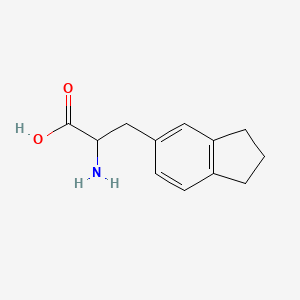
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
